molecular formula C11H14N2O B13221346 3-(2-Aminoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one

3-(2-Aminoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B13221346
M. Wt: 190.24 g/mol
InChI Key: PENFTGFFBVMJDJ-UHFFFAOYSA-N
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Description

3-(2-AMINOETHYL)-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-AMINOETHYL)-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-methylindole as a starting material, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-AMINOETHYL)-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(2-AMINOETHYL)-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-(2-AMINOETHYL)-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as tryptamine, serotonin, and melatonin. These compounds share structural similarities but differ in their functional groups and biological activities.

Uniqueness

Its specific structure allows for targeted interactions with molecular targets, making it a compound of interest in various research fields .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(2-aminoethyl)-5-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H14N2O/c1-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10/h2-3,6,8H,4-5,12H2,1H3,(H,13,14)

InChI Key

PENFTGFFBVMJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2CCN

Origin of Product

United States

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